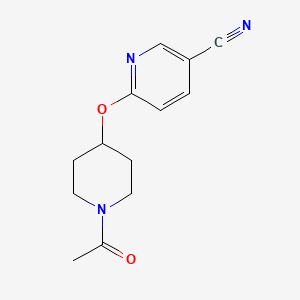
N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with similar structural motifs, such as piperidine or methoxybenzamide groups, which are relevant to the analysis of the compound . These derivatives are often synthesized for their potential pharmacological properties, including opioid receptor agonism and anticancer activity .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, a novel class of delta opioid receptor agonists was synthesized by replacing the piperazine ring with a piperidine ring and introducing an exocyclic carbon-carbon double bond . Another paper describes the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which are structurally modified from metoclopramide . These examples provide insight into the synthetic strategies that could be applied to the synthesis of "this compound," such as dehydration of benzhydryl alcohols or Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. One paper presents the X-ray diffraction analysis of a benzamide derivative, which crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies are in good agreement with those calculated using density functional theory (DFT) . This suggests that similar analytical and computational methods could be used to determine the molecular structure of "this compound."
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed through various computational methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can be investigated to estimate the chemical reactivity of the molecule . These methods could be applied to "this compound" to predict its reactivity in different chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their thermodynamic properties, can be calculated using DFT . Additionally, the polymorphism of these compounds can be characterized by X-ray powder diffractometry, thermal analysis, and spectroscopic methods . These techniques could be used to characterize the physical and chemical properties of "this compound," including its stability, solubility, and crystalline forms.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Research has developed methods for the enantioselective synthesis of piperidine derivatives, which are essential for creating pharmaceuticals with high selectivity and efficacy. For example, the synthesis from (S)-methylpyroglutamate leading to 2,3-disubstituted piperidines highlights the importance of stereochemistry in drug development (Calvez, Chiaroni, & Langlois, 1998).
Supramolecular Chemistry
Studies have discovered new supramolecular packing motifs, where aryl rings self-assemble into structures surrounded by a network of hydrogen bonds. This suggests potential applications in designing novel materials and understanding the behavior of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Antimicrobial and Antioxidant Activities
Research into endophytic Streptomyces sp. has led to the isolation of new benzamide compounds showing significant antimicrobial and antioxidant activities, indicating their potential in treating infections and oxidative stress-related conditions (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Electrocatalysis
The development of metal- and reagent-free methods for synthesizing benzothiazoles and thiazolopyridines through electrolytic C–H thiolation opens new avenues for synthesizing pharmaceuticals and organic materials in an environmentally friendly manner (Qian, Li, Song, & Xu, 2017).
Zukünftige Richtungen
The future directions for “N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. The design and synthesis of novel benzamide derivatives could also be an area of future research .
Eigenschaften
IUPAC Name |
N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-16-18-28(19-17-24)23-14-12-22(13-15-23)26(29)27-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVDQOQKFHYQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)
![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)
![(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2546298.png)
![Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)


